
Tramadol N-Oxide
Overview
Description
Tramadol N-oxide (TNO) is a novel analgesic agent that is believed to exert its effects following metabolic conversion to tramadol . Tramadol itself is a widely prescribed central nervous system analgesic used for the treatment of moderate to severe pain . This compound is a prodrug, meaning it is converted into the active drug (tramadol) within the body, thereby extending its analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tramadol N-oxide involves the N-oxidation of tramadol. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Oxidation Pathways with Advanced Oxidants
Tramadol N-oxide undergoes further oxidation when exposed to strong oxidants like ferrate (Fe(VI)) and ozone (O₃).
Ferrate (Fe(VI)) Oxidation
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Primary Product : N-desmethyl-tramadol (40% yield) via one-electron transfer, forming a nitrogen-centered radical cation intermediate .
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Secondary Products : Formamide and aldehyde derivatives via radical-mediated N-dealkylation .
Ozone (O₃) Oxidation
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Primary Product : N-oxide-tramadol (90% yield) via direct oxygen transfer .
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Secondary Pathways : Ozonolysis of aromatic rings and C–C cleavage under high O₃ doses .
Table 2: Comparative Oxidation Kinetics
Oxidant | pH | Rate Constant (M⁻¹s⁻¹) | Dominant Mechanism | Main Product |
---|---|---|---|---|
Fe(VI) | 8.0 | 7.4 ± 0.4 | Radical-mediated | N-desmethyl-tramadol |
O₃ | 8.0 | 4.2 × 10⁴ | Oxygen transfer | N-oxide-tramadol |
Environmental Degradation in Aqueous Systems
This compound reacts extensively in water treatment processes, forming over 100 transformation products (TPs) during ozonation .
Key Reactions in Water
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Ozonolysis : Cleavage of cyclohexanol and methoxyphenyl rings, yielding carbonyl-Tramadol N-oxide (TP293 isomers) .
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Hydroxyl Radical (·OH) Attack : Generated indirectly via O₃ reaction with dissolved organic carbon (DOC), leading to:
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Alcohol derivatives (+O).
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Dealkylation products (–CH₂, –C₃H₆).
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Table 3: Major Degradation Products in Effluent Water
Matrix Effects
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Pure Water : Dominated by direct O₃ reactions (e.g., TP293 isomers) .
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Effluent Water : ·OH radicals drive secondary oxidation, increasing dealkylation and ring-opening products .
Stability and Side Reactions
Scientific Research Applications
Tramadol N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study N-oxide reduction and other related reactions.
Biology: Investigated for its metabolic pathways and interactions with various enzymes.
Medicine: Explored for its potential as a prodrug to enhance the analgesic effects of tramadol.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Tramadol N-oxide exerts its effects primarily through its conversion to tramadol. Tramadol has both opioid and non-opioid mechanisms of action. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine . This dual mechanism contributes to its analgesic properties by modulating pain signals in the central nervous system .
Comparison with Similar Compounds
Tramadol: The parent compound of Tramadol N-oxide, with similar analgesic properties.
Desmethyl tramadol: A metabolite of tramadol with reduced analgesic potency.
Nortramadol: Another metabolite with distinct pharmacological properties.
Uniqueness: this compound is unique in its ability to serve as a prodrug, providing a sustained release of tramadol and potentially reducing the frequency of dosing . Its N-oxide functionality also offers distinct chemical reactivity, making it a valuable compound for research and development in medicinal chemistry .
Biological Activity
Tramadol N-Oxide (TNO), also known as RWJ-38705, is a metabolite of tramadol, a widely used analgesic. This compound has gained attention due to its unique pharmacological properties, which differ significantly from those of its parent drug. This article explores the biological activity of TNO, including its metabolism, analgesic effects, and potential clinical applications.
Metabolism of this compound
TNO undergoes extensive metabolism in various species, including humans. Studies have shown that TNO is metabolized primarily in the liver, with significant conversion to tramadol occurring in both rat and human hepatic S9 fractions. The metabolic pathways include:
- N-Oxide Reduction
- O-Demethylation
- N-Demethylation
- Cyclohexylhydroxylation
In vitro studies demonstrated that unchanged TNO constituted 60% of the sample in mouse hepatic fractions, while this percentage was 24% in rats and 26% in humans . The conversion of TNO to tramadol is rapid and substantial, suggesting that TNO acts as a prodrug for tramadol.
Analgesic Activity
TNO exhibits notable analgesic properties that are distinct from those of tramadol. Research indicates that TNO produces dose-related antinociceptive effects across various pain models:
- Mouse Abdominal Irritant Test : ED50 = 15.5 mg/kg
- Hot-Plate Test (48°C) : ED50 = 84.7 mg/kg
- Tail-Flick Test : ED50 = 316.4 mg/kg
- Hot-Plate Test (55°C) : ED50 = 138.2 mg/kg
The duration of action for TNO is significantly extended compared to tramadol, lasting approximately 4-5 hours . Importantly, TNO has minimal affinity for traditional opioid receptors (mu, delta, kappa), indicating a different mechanism of action than typical opioids .
Side Effects and Advantages
TNO offers several advantages over tramadol and traditional opioids:
- Reduced Side Effects : TNO is associated with fewer side effects such as respiratory depression and constipation, which are common with opioid analgesics .
- Longer Duration of Action : Patients may benefit from longer-lasting pain relief without the need for frequent dosing .
- Prodrug Characteristics : As a prodrug, TNO's conversion to tramadol allows for effective pain management while minimizing the risk of abuse associated with direct opioid administration .
Case Studies and Clinical Implications
Case studies have highlighted the potential clinical benefits of TNO:
- Chronic Pain Management : In patients requiring long-term analgesia, TNO may provide effective pain relief with a lower incidence of adverse effects compared to traditional opioids.
- Post-Surgical Pain Control : Studies suggest that TNO could be beneficial in managing postoperative pain due to its prolonged analgesic effects.
Comparative Analysis of Tramadol and this compound
The following table summarizes key differences between tramadol and its N-Oxide derivative:
Feature | Tramadol | This compound |
---|---|---|
Analgesic Mechanism | Opioid receptor agonist | Prodrug; minimal opioid receptor affinity |
Duration of Action | Shorter (2-4 hours) | Longer (4-5 hours) |
Side Effects | Respiratory depression, constipation | Fewer side effects |
Metabolism | Hepatic metabolism | Extensive hepatic metabolism to tramadol |
Q & A
Basic Research Questions
Q. What are the primary Phase I metabolic pathways of Tramadol N-Oxide (TNO) in mammalian systems, and how do they differ across species?
- Answer : TNO undergoes four major Phase I reactions: N-oxide reduction , O-demethylation , N-demethylation , and cyclohexylhydroxylation . Species differences are notable: N-oxide reduction (converting TNO back to tramadol) is more efficient in rats and humans than in mice, as shown in hepatic S9 fraction studies. Analytical methods like mass spectrometry (MS) and synthetic reference comparisons are critical for metabolite identification .
Q. Which analytical techniques are validated for quantifying this compound and its metabolites in biological matrices?
- Answer : Reversed-phase LC-MS/MS is a gold standard. For example, a 2022 study optimized gradient conditions (e.g., 0.1% formic acid in water/acetonitrile) and validated performance parameters (linearity: 1–100 ng/mL, precision: <10% RSD) for detecting tramadol and N-desmethyl-tramadol in urine . Titrimetric assays using N-bromosuccinimide and spectrophotometric methods (e.g., methyl orange reagents) are also employed for bulk drug analysis .
Q. How can researchers ensure the purity of this compound reference standards for experimental use?
- Answer : Suppliers like Shanghai Zhenzhun Biological Sci-Tech provide certified standards (e.g., CAS 147441-56-3) with chromatographic validation (e.g., ≤5% impurities). Compendial methods from pharmacopeial forums, including system suitability tests and impurity profiling via HPLC, are essential for quality control .
Q. What are the physicochemical properties and stability considerations for this compound in experimental settings?
- Answer : Tramadol derivatives exhibit UV/vis absorption maxima at 271 nm and IR bands for hydroxyl (3400 cm⁻¹) and amine (1650 cm⁻¹) groups. Stability studies show that TNO degrades in acidic/basic conditions, requiring storage at -20°C in inert solvents (e.g., methanol) .
Advanced Research Questions
Q. How do interspecies metabolic differences of TNO impact translational research design?
- Answer : Rats and humans share higher N-oxide reductase activity than mice, suggesting murine models may underestimate tramadol’s bioavailability in humans. Researchers must adjust dosing regimens or use humanized liver models to bridge preclinical and clinical data .
Q. What methodological challenges arise in reconciling contradictory data on TNO’s opioid receptor affinity vs. serotonergic effects?
- Answer : Discrepancies stem from assay variability (e.g., receptor binding vs. functional cAMP assays). For instance, TNO’s µ-opioid receptor affinity is weaker than tramadol’s, but its serotonin reuptake inhibition (via O-demethylation metabolites) complicates mechanistic studies. Multi-omics approaches (e.g., metabolomics + transcriptomics) are recommended to resolve such contradictions .
Q. How can continuous flow synthesis improve scalable production of TNO for research applications?
- Answer : Flow chemistry platforms (e.g., MIT/Maynooth University’s system) achieve 13.7 g/hour tramadol yields with lower E-factors (waste-to-product ratio) than batch methods. This approach enhances reproducibility for N-oxide derivatives via controlled oxidation steps, critical for high-throughput pharmacological screens .
Q. What statistical frameworks are optimal for analyzing TNO’s dose-response relationships in heterogeneous populations?
- Answer : Propensity score matching (PSM) reduces confounding in clinical data, as demonstrated in a 2022 study comparing tramadol’s efficacy in 521 matched cesarean-section patients. PSM balances covariates like age and comorbidities, enabling robust inference from observational datasets .
Q. How do stability-indicating assays address variability in TNO’s pharmacokinetic profiling?
- Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with forced degradation (acid/alkali/oxidative stress) identifies degradation products. LC-MS/MS methods with deuterated internal standards (e.g., tramadol-d6) correct for matrix effects in long-term studies .
Q. What in vitro models best replicate TNO’s blood-brain barrier (BBB) permeability for neuropharmacological studies?
- Answer : Immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) with TEER >200 Ω·cm² model BBB transport. TNO’s logP (1.35) predicts moderate passive diffusion, but active transport via P-glycoprotein efflux requires validation using inhibitors like verapamil .
Q. Key Considerations for Researchers
- Experimental Design : Use species-specific hepatic models for metabolic studies and validate analytical methods with certified reference materials.
- Data Interpretation : Account for TNO’s dual opioid/SNRI mechanisms and stability limitations in longitudinal studies.
- Innovative Methods : Adopt flow chemistry for scalable synthesis and PSM for clinical data analysis.
Properties
Molecular Formula |
C16H25NO3 |
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Molecular Weight |
279.37 g/mol |
IUPAC Name |
1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide |
InChI |
InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 |
InChI Key |
HBXKSXMNNGHBEA-ZBFHGGJFSA-N |
Isomeric SMILES |
C[N+](C)(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)[O-] |
Canonical SMILES |
C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] |
Synonyms |
2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride RWJ 38705 tramadol N-oxide |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.